molecular formula C19H25N3O3 B280313 methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B280313
M. Wt: 343.4 g/mol
InChI Key: NKOOPOUKMOBSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinoline-based compound that has been synthesized using a variety of methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at relatively low concentrations. However, it also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine its safety and efficacy in animal models and human clinical trials.

Synthesis Methods

The synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been achieved through various methods. One of the commonly used methods involves the reaction of 4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester with 2,3,3-trimethyl-2H-indolium iodide followed by cyclization with 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole-4,5-dione. The resulting compound is then methylated to obtain the final product.

Scientific Research Applications

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-(1,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-10-15(18(24)25-6)16(12-9-20-22(5)11(12)2)17-13(21-10)7-19(3,4)8-14(17)23/h9,16,21H,7-8H2,1-6H3

InChI Key

NKOOPOUKMOBSMY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3)C)C)C(=O)OC

Origin of Product

United States

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